Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate
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Overview
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as an amino acid or its derivative.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Double Bond: The double bond is introduced through a suitable reaction, such as a Wittig reaction or an elimination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, hydrochloric acid (HCl)
Major Products Formed
Epoxides: Formed from oxidation of the double bond.
Alcohols: Formed from reduction of the ester group.
Amines: Formed from deprotection of the Boc group.
Scientific Research Applications
Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The Boc group provides stability during reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)octanoate: Similar structure but with a different chain length.
Methyl (S)-2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a different chain length.
Ethyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)non-8-enoate is unique due to its specific chain length and the presence of a double bond, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C15H27NO4 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate |
InChI |
InChI=1S/C15H27NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,12H,1,7-11H2,2-5H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
JCLMJBQZFZGXOT-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)OC |
Origin of Product |
United States |
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